1-(4-Chloro-5-(naphthalen-2-yl)thiophen-2-yl)ethan-1-one
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Overview
Description
1-(4-Chloro-5-(naphthalen-2-yl)thiophen-2-yl)ethan-1-one is a synthetic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position.
Preparation Methods
The synthesis of 1-(4-Chloro-5-(naphthalen-2-yl)thiophen-2-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the thiophene ring: This can be achieved through the reaction of a suitable diene with sulfur sources under specific conditions.
Introduction of the naphthyl group: This step involves the coupling of the thiophene ring with a naphthalene derivative using palladium-catalyzed cross-coupling reactions.
Acylation: The final step involves the acylation of the thiophene ring to introduce the ethanone group.
Chemical Reactions Analysis
1-(4-Chloro-5-(naphthalen-2-yl)thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or thiols.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
1-(4-Chloro-5-(naphthalen-2-yl)thiophen-2-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, anti-cancer, and antimicrobial compounds.
Material Science: The compound is utilized in the development of organic electronic materials, such as organic photovoltaics and light-emitting diodes.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-5-(naphthalen-2-yl)thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nuclear receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
1-(4-Chloro-5-(naphthalen-2-yl)thiophen-2-yl)ethan-1-one can be compared with other thiophene derivatives, such as:
Tipepidine: A thiophene-containing drug used as an antitussive.
Dorzolamide: A thiophene-based carbonic anhydrase inhibitor used in the treatment of glaucoma.
Tioconazole: An antifungal agent containing a thiophene moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H11ClOS |
---|---|
Molecular Weight |
286.8 g/mol |
IUPAC Name |
1-(4-chloro-5-naphthalen-2-ylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C16H11ClOS/c1-10(18)15-9-14(17)16(19-15)13-7-6-11-4-2-3-5-12(11)8-13/h2-9H,1H3 |
InChI Key |
CLCABHHOUXFXOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)C2=CC3=CC=CC=C3C=C2)Cl |
Origin of Product |
United States |
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